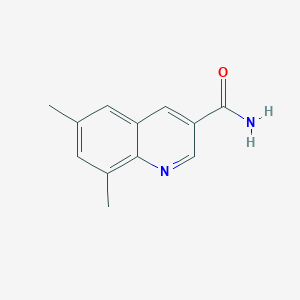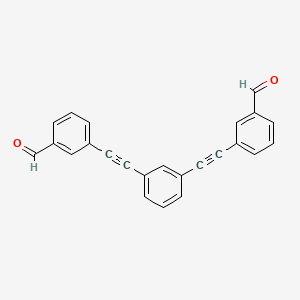
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is a chemical compound that belongs to the class of pyrrolidinium salts This compound is characterized by the presence of a pyrrolidinium ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester typically involves the reaction of 1-methylpyrrolidine with ethyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxyethyl group. The reaction conditions generally include the use of an organic solvent, such as dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the production process to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Pyrrolidinium salts with different halide ions.
Scientific Research Applications
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane properties and influencing cellular processes.
Comparison with Similar Compounds
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can be compared with other similar compounds, such as:
1-Methylpyrrolidinium iodide: Lacks the carboxyethyl group, resulting in different chemical and biological properties.
1-(2-Carboxyethyl)pyrrolidinium iodide: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride: Contains a different halide ion, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22041-32-3 |
|---|---|
Molecular Formula |
C10H20INO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
ethyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-3-13-10(12)6-9-11(2)7-4-5-8-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UNCCDDBTAJIMCH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[N+]1(CCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


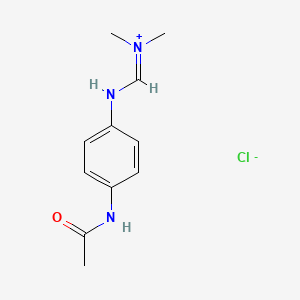
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
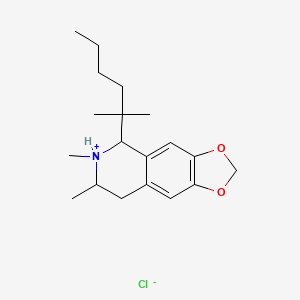


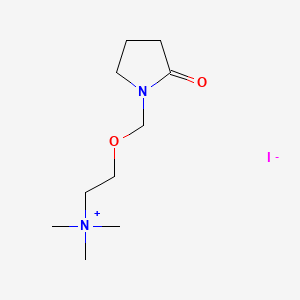
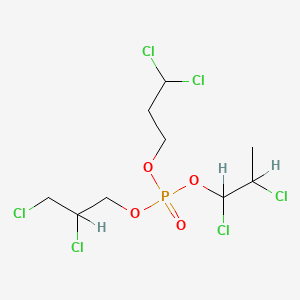


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
